N-(4-oxo-1H-quinazolin-6-yl)acetamide is a compound belonging to the quinazolinone family, characterized by a quinazoline ring structure that incorporates an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-diabetic properties and inhibition of specific enzymes such as α-glucosidase. The structural formula can be represented as CHNO.
The compound can be synthesized through various methods, often involving the reaction of quinazolinone derivatives with acetic anhydride or chloroacetyl chloride in the presence of suitable solvents and bases. The synthesis routes have been documented in several scientific studies, highlighting the compound's relevance in pharmaceutical research.
N-(4-oxo-1H-quinazolin-6-yl)acetamide is classified as a heterocyclic organic compound and falls under the category of quinazolines, which are bicyclic compounds containing nitrogen atoms. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of N-(4-oxo-1H-quinazolin-6-yl)acetamide typically involves the following steps:
For example, one method involves dissolving an amine derivative in dimethylformamide (DMF), followed by adding chloroacetyl chloride and stirring at room temperature for several hours. The product is then precipitated by pouring the reaction mixture into ice-cold water and filtered to obtain N-(4-oxo-1H-quinazolin-6-yl)acetamide as a solid .
N-(4-oxo-1H-quinazolin-6-yl)acetamide can participate in various chemical reactions, including:
In synthetic applications, this compound has been used as a precursor for developing more complex molecules through various coupling reactions, such as click chemistry or amidation processes .
The mechanism of action for N-(4-oxo-1H-quinazolin-6-yl)acetamide primarily relates to its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compound effectively reduces glucose absorption in the intestines, making it useful for managing diabetes.
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, with IC50 values indicating potency comparable to established antidiabetic drugs .
N-(4-oxo-1H-quinazolin-6-yl)acetamide is characterized by:
Key chemical properties include:
N-(4-oxo-1H-quinazolin-6-yl)acetamide has several notable applications in scientific research:
The synthesis of N-(4-oxo-1H-quinazolin-6-yl)acetamide
(CAS: 16064-11-2) leverages classical quinazolinone frameworks, primarily through the Niementowski reaction and Grimmel-Guinther-Morgan synthesis. The Niementowski approach involves cyclocondensation of anthranilic acid with acetamide derivatives under thermal conditions (150–200°C), forming the 4-oxoquinazoline core. This method typically yields the unsubstituted 3,4-dihydro-4-oxoquinazoline scaffold, which requires subsequent functionalization at C6 for acetamide installation [1] [10]. In contrast, the Grimmel-Guinther-Morgan protocol utilizes 2-acetamidobenzoic acid reacted with amines in the presence of PCl₃, enabling direct C3-substitution. This route facilitates access to 2-methyl-3-phenylquinazolin-4(3H)-one intermediates, which can be nitrated regioselectively at C6, followed by acetylation of the resulting amino group [7] [10]. Optimization studies highlight that:
Table 1: Key Synthetic Protocols for Quinazolinone Core Synthesis
Method | Starting Materials | Reaction Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
Niementowski | Anthranilic acid + acetamide | 180°C, 8–12 h, solvent-free | 6-Nitroquinazolin-4(3H)-one | 60–70 |
Grimmel-Guinther-Morgan | 2-Acetamidobenzoic acid + amine | PCl₃, DCM, reflux, 4 h | 2-Methyl-3-(substituted)quinazolinone | 75–85 |
6-Aminoquinazolin-4(3H)-one serves as the critical precursor for N-(4-oxo-1H-quinazolin-6-yl)acetamide
. Acetylation employs two primary reagents:
Reagent | Conditions | Regioselectivity Control | Yield (%) | Purity |
---|---|---|---|---|
Chloroacetyl chloride | 0°C → 25°C, DMF, 4 h | Moderate (requires hydrolysis) | 70–75 | >95% |
Acetic anhydride | Reflux, toluene, DMAP (10 mol%), 2 h | High (with DMAP) | 85–90 | >98% |
Microwave irradiation (MWI) significantly optimizes both cyclization and acetylation steps. Key advancements include:
Table 3: Microwave Optimization of Key Steps
Step | Conventional Conditions | MWI Conditions | Time Reduction | Yield Increase |
---|---|---|---|---|
Quinazolinone cyclization | 8–12 h, 180°C, solvent-free | 15–30 min, 120°C, 150 W | 95% | +20–25% |
N-Acetylation | 2 h reflux, toluene | 5 min, 80°C, 300 W, solvent-free | 98% | +10–15% |
The scaffold N-(4-oxo-1H-quinazolin-6-yl)acetamide
serves as a versatile synthon for diversification via three strategic sites:
Table 4: Structural Modifications and Functional Outcomes
Modification Site | Reagents/Conditions | Key Derivatives | Biological Activity |
---|---|---|---|
N1 | Propargyl bromide, K₂CO₃, DMF, 80°C | N1-Propargyl-6-acetamidoquinazolinone | α-Glucosidase inhibition (IC₅₀ 4.8 μM) |
C2 | NBS, AcOH, 70°C; Pd(PPh₃)₄, ArB(OH)₂ | 2-Aryl-6-acetamidoquinazolinones | EGFR inhibition (IC₅₀ 0.096 μM) |
Acetamide -NH | Aroyl chlorides, pyridine, 25°C | N-Aroyl-6-aminoquinazolinones | Anticancer (HepG2 IC₅₀ 2.09 μM) |
C5/C7 | Br₂, CHCl₃, 0°C; NaNO₂/H₂SO₄ (nitration) | 5-Bromo-6-nitroquinazolinones | DNA photo-cleavage (UVA, 1μM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1